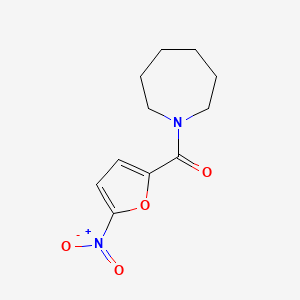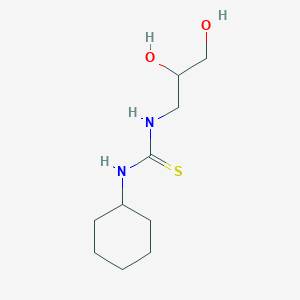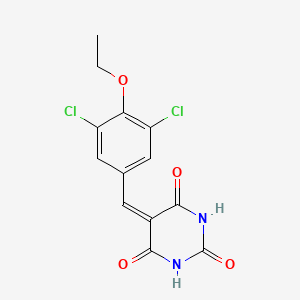![molecular formula C20H23ClN4O2 B5154591 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide, commonly known as NAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamide derivatives and has been the subject of extensive research in recent years.
作用机制
The mechanism of action of NAPA is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, NAPA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and seizure activity. NAPA may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its therapeutic effects.
Biochemical and Physiological Effects
NAPA has been shown to produce a range of biochemical and physiological effects. In animal studies, NAPA has been shown to reduce inflammation, lower pain thresholds, and reduce seizure activity. Additionally, NAPA has been shown to reduce anxiety and depression-like behaviors in animal models. These effects are thought to be mediated by the modulation of neurotransmitter activity in the brain.
实验室实验的优点和局限性
NAPA has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, NAPA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using NAPA in lab experiments. For example, the mechanism of action of NAPA is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several potential future directions for research on NAPA. One area of interest is the development of NAPA as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of NAPA and to identify potential drug targets. Finally, future research may focus on the development of novel NAPA derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of NAPA and to develop novel derivatives with improved properties.
合成方法
The synthesis of NAPA involves several steps, including the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with acetic anhydride to yield NAPA. The purity of the compound can be enhanced through recrystallization and column chromatography.
科学研究应用
NAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that NAPA may have potential as a treatment for anxiety, depression, and neurological disorders. Additionally, NAPA has been investigated for its potential use in cancer treatment.
属性
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-19(27)13-16-5-2-3-7-18(16)21/h2-8H,9-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBYPYFEIOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)


![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)